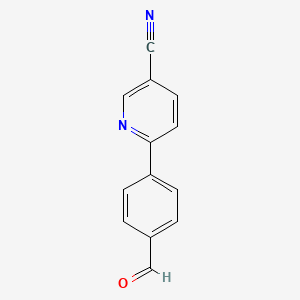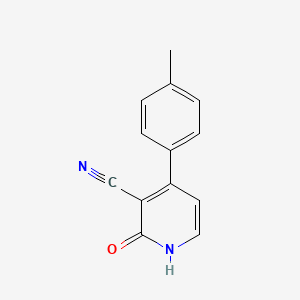![molecular formula C17H33N5O3 B1320594 tert-Butyl 4-{2-[4-(hydrazinocarbonyl)piperidino]-ethyl}tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 874831-75-1](/img/structure/B1320594.png)
tert-Butyl 4-{2-[4-(hydrazinocarbonyl)piperidino]-ethyl}tetrahydro-1(2H)-pyrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound tert-Butyl 4-{2-[4-(hydrazinocarbonyl)piperidino]-ethyl}tetrahydro-1(2H)-pyrazinecarboxylate is a chemical entity that appears to be a derivative of piperazine with a hydrazinocarbonyl functional group. This compound is likely to be of interest due to its potential use in the synthesis of various biologically active molecules or as an intermediate in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of related piperazine derivatives has been explored in several studies. For instance, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate has been reported, where the structures were confirmed by spectroscopic methods and X-ray diffraction analysis . Similarly, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was achieved using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . These studies provide insights into the methods that could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, providing details on bond lengths and angles typical for this class of compounds . Additionally, the crystal structure of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one was determined, revealing inter- and intramolecular hydrogen bond interactions that stabilize the structure . These findings are relevant for understanding the molecular structure of tert-Butyl 4-{2-[4-(hydrazinocarbonyl)piperidino]-ethyl}tetrahydro-1(2H)-pyrazinecarboxylate.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored, such as the reactivity of 4-tert-butyldimethylsiloxy-1,2,3,6-tetrahydropyridines with hydrazines, which resulted in various products depending on the reaction conditions . Another study presented the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles from the reaction of certain trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride . These studies suggest that the tert-butyl and hydrazine functional groups are reactive and can lead to a variety of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized. For instance, the antibacterial and antifungal activities of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were studied, indicating moderate activity against several microorganisms . The thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provided insights into the stability and electronic structure of these compounds . These studies could inform the expected properties of tert-Butyl 4-{2-[4-(hydrazinocarbonyl)piperidino]-ethyl}tetrahydro-1(2H)-pyrazinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
- Chemical Structure Analysis : A study by Richter et al. (2009) analyzed the chemical structure of a similar compound, tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, detailing the angles and planes formed by the pyrazole and piperidine rings (Richter et al., 2009).
- Synthesis of Related Compounds : Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds such as crizotinib (Kong et al., 2016).
Biological and Pharmaceutical Research
- Pharmacological Properties : Iminov et al. (2015) explored the synthesis of fluorinated pyrazole-4-carboxylic acids, compounds relevant to pharmacology (Iminov et al., 2015).
- Antibacterial and Antifungal Activities : Kulkarni et al. (2016) studied tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, focusing on its crystal structure and antibacterial and antifungal properties (Kulkarni et al., 2016).
- Synthesis of Heterocyclic Compounds : Obreza and Urleb (2003) researched the synthesis of hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-dione, a process involving tert-butyl 1-hydrazinecarboxylate, a structurally similar compound (Obreza & Urleb, 2003).
Analytical and Material Sciences
- Material Characterization : Mamat et al. (2012) reported the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, providing insight into the structural characteristics of similar compounds (Mamat et al., 2012).
- Sensor Applications : Formica et al. (2018) synthesized hydroxypyrazole-based ligands, including tert-butyl 2-[1-[3-(4-cianophenyl)-5-hydroxy-1-phenyl-1H-pyrazol-4-yl]ethylidene]hydrazinecarboxylate, showing potential as a ratiometric fluorescent sensor for Zn(II) (Formica et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-[2-[4-(hydrazinecarbonyl)piperidin-1-yl]ethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N5O3/c1-17(2,3)25-16(24)22-12-10-21(11-13-22)9-8-20-6-4-14(5-7-20)15(23)19-18/h14H,4-13,18H2,1-3H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEWDLOQYUUIPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCN2CCC(CC2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801117319 |
Source


|
| Record name | 1-(1,1-Dimethylethyl) 4-[2-[4-(hydrazinylcarbonyl)-1-piperidinyl]ethyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801117319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874831-75-1 |
Source


|
| Record name | 1-(1,1-Dimethylethyl) 4-[2-[4-(hydrazinylcarbonyl)-1-piperidinyl]ethyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874831-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 4-[2-[4-(hydrazinylcarbonyl)-1-piperidinyl]ethyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801117319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1320514.png)

![Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B1320516.png)
![3-[5-(Trifluoromethyl)-2-pyridinyl]aniline](/img/structure/B1320517.png)




![1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride](/img/structure/B1320550.png)


amino}ethyl)(methyl)amino]methyl}phenol](/img/structure/B1320557.png)